Sarcosylglycylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

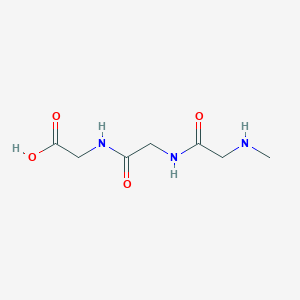

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-(methylamino)acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-8-2-5(11)9-3-6(12)10-4-7(13)14/h8H,2-4H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOFXURFHXRJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400134 | |

| Record name | ST50554127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18479-98-6 | |

| Record name | ST50554127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Tripeptide Investigations in Structural Biology and Chemistry

The mid-20th century marked a revolutionary period in the biological sciences, with the emergence of structural biology as a discipline poised to unravel the three-dimensional architecture of life's molecules. The pioneering work on the structures of DNA and proteins during this era laid the groundwork for understanding biological function at a molecular level. Within this context, the study of peptides—short chains of amino acids—became crucial. Peptides offered a simplified yet representative system to decipher the complex principles governing the folding and conformation of their larger protein counterparts.

Early investigations into peptide structure were driven by the development of powerful analytical techniques. X-ray crystallography, which first revealed the atomic arrangement of simple crystals, was increasingly applied to more complex biological molecules. researchgate.net This technique, alongside the burgeoning field of Nuclear Magnetic Resonance (NMR) spectroscopy in the 1980s, provided unprecedented insights into the precise three-dimensional arrangement of atoms within a molecule. amercrystalassn.org

Tripeptides, consisting of three amino acids linked by two peptide bonds, emerged as particularly useful subjects of study. rutgers.edu They represent a manageable level of complexity, allowing for detailed conformational analysis while still exhibiting key structural features found in larger proteins, such as hydrogen bonding patterns and the influence of side-chain interactions. researchgate.net The study of tripeptides provided a foundational understanding of the forces that dictate peptide and protein architecture, a critical step toward understanding their diverse biological roles. acs.org

Significance of Sarcosylglycylglycine As a Model System for Peptide Studies

Sarcosylglycylglycine (Sar-Gly-Gly) stands out as a particularly insightful model peptide due to the presence of sarcosine (B1681465) (N-methylglycine) at its N-terminus. The methylation of the nitrogen atom in the peptide backbone of sarcosine has a profound impact on the molecule's conformational flexibility. Unlike the primary amine of glycine (B1666218), the tertiary amide of sarcosine cannot act as a hydrogen bond donor. This structural constraint simplifies the analysis of hydrogen bonding patterns and focuses attention on the conformational effects of the peptide backbone and other interactions.

This inherent structural feature makes this compound an excellent model for a variety of studies:

Conformational Analysis: The reduced conformational freedom imparted by the N-methyl group of sarcosine simplifies the landscape of possible three-dimensional structures. This makes it easier to study the preferred conformations of the peptide backbone and the influence of the crystalline environment or solvent on its structure. libretexts.orgic.ac.uk

Modeling Protein-Molecule Interactions: The well-defined structure of this compound provides a stable and predictable scaffold for studying how other molecules, such as drugs or carcinogens, interact with the peptide backbone. The simplicity of the tripeptide allows researchers to isolate and analyze the specific points of interaction and the resulting conformational changes in the peptide. researchwithrutgers.com

Spectroscopic Studies: The relative simplicity of its structure and the presence of distinct chemical environments make this compound an ideal candidate for detailed analysis by techniques like solid-state NMR spectroscopy. These studies can provide valuable information about the electronic environment and hydrogen-bonding interactions within the peptide in the solid state. researchgate.net

Overview of Major Academic Research Contributions Involving Sarcosylglycylglycine

Established Synthetic Protocols for this compound Isolation and Purification

The synthesis of this compound can be achieved through a multi-step chemical process. A common and effective method involves the use of chloroacetyl-glycyl-glycine (B91276) as a key intermediate. chemicalbook.comchemicalbook.com This precursor is synthesized by the reaction of glycylglycine (B550881) with chloroacetyl chloride in a suitable solvent. Subsequently, the chloroacetyl-glycyl-glycine is reacted with methylamine (B109427) to introduce the sarcosyl moiety, yielding this compound.

Another versatile approach for the synthesis of peptides, including this compound, is the fragment condensation method. nih.govontosight.airesearchgate.netspringernature.commdpi.com This strategy involves the synthesis of smaller peptide fragments which are then coupled together to form the final, larger peptide. nih.govontosight.airesearchgate.netspringernature.commdpi.com For this compound, this could involve the coupling of a protected sarcosine (B1681465) residue with a glycylglycine dipeptide. This method can be particularly advantageous for larger or more complex peptides, often resulting in higher yields and purity compared to stepwise solid-phase peptide synthesis (SPPS). nih.gov

Following synthesis, the purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of peptides. hplc.euresearchgate.netopenaccessjournals.comharvardapparatus.com Reversed-phase HPLC (RP-HPLC) is particularly effective, where the separation is based on the hydrophobicity of the molecules. hplc.euresearchgate.netharvardapparatus.com A common stationary phase for this purpose is a C18-modified silica (B1680970) column. The mobile phase typically consists of a gradient of an organic solvent, such as acetonitrile, in water, with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eu

Ion-exchange chromatography is another valuable technique for peptide purification. This method separates molecules based on their net charge at a specific pH. Depending on the isoelectric point of this compound and the pH of the buffer, either cation or anion exchange chromatography can be employed.

The table below summarizes the common techniques used for the synthesis and purification of this compound.

| Technique | Description | Key Considerations |

| Synthesis via Chloroacetyl-glycyl-glycine | A two-step chemical synthesis involving the reaction of glycylglycine with chloroacetyl chloride, followed by reaction with methylamine. chemicalbook.comchemicalbook.com | Requires careful control of reaction conditions to ensure high yields and minimize side reactions. |

| Fragment Condensation | Synthesis of smaller peptide fragments which are then coupled to form the final tripeptide. nih.govontosight.airesearchgate.netspringernature.commdpi.com | Can be more efficient for larger peptides and may result in higher purity of the crude product. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | A high-resolution purification technique based on hydrophobicity, typically using a C18 column and an acetonitrile/water/TFA mobile phase. hplc.euresearchgate.netharvardapparatus.com | The choice of mobile phase gradient and flow rate are critical for achieving optimal separation. |

| Ion-Exchange Chromatography | Purification based on the net charge of the peptide. | The pH of the buffer system is a key parameter that determines the binding and elution of the peptide. |

Strategies for the Chemical Derivatization and Adduct Formation of this compound

The chemical modification of this compound through derivatization and adduct formation is essential for various applications, including the study of its interactions with other molecules and for analytical purposes.

A notable example of derivatization is the alkylation of the tripeptide. In a study by Glusker et al. (1977), this compound was alkylated by the carcinogen 9-methyl-10-chloromethylanthracene. acs.orgamercrystalassn.orgacs.orgrutgers.educhemchart.comupenn.edu This reaction resulted in the formation of a covalent bond between the anthracene (B1667546) derivative and the peptide, allowing for the investigation of the structural changes induced by the alkylating agent. acs.orgacs.org Such studies are crucial for understanding the mechanisms of action of carcinogens and other reactive molecules.

Adduct formation, particularly in the context of mass spectrometry, is another important aspect of the chemistry of this compound. During electrospray ionization (ESI), peptides can form adducts with various ions present in the solvent, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions. nih.govsemanticscholar.org The formation of these adducts can be influenced by the solvent composition and the presence of salts. semanticscholar.org While sometimes considered a complication in mass spectrometric analysis, controlled adduct formation can also be exploited for analytical purposes, such as enhancing the signal intensity or providing additional structural information. The formation of specific adducts with aldehydes has also been observed for other biomolecules, suggesting a potential for similar reactions with the amino groups of this compound under certain conditions. chemrxiv.orgresearchgate.net

The following table lists some examples of derivatization and adduct formation involving peptides like this compound.

| Modification | Reagent/Condition | Purpose/Application |

| Alkylation | 9-methyl-10-chloromethylanthracene acs.orgamercrystalassn.orgacs.orgrutgers.educhemchart.comupenn.edu | Studying the structural effects of carcinogenic alkylating agents on peptides. acs.orgacs.org |

| [M+Na]⁺ and [M+K]⁺ Adducts | Presence of sodium and potassium salts in ESI-MS nih.govsemanticscholar.org | Can influence mass spectrometric analysis; can be controlled to enhance signal. semanticscholar.org |

| Acetal Adduct Formation | Aldehydes and ketones chemrxiv.org | Potential for reaction with amino groups, relevant in toxicological and analytical studies. |

Crystallization Techniques for High-Resolution Structural Analysis

The determination of the three-dimensional structure of this compound at atomic resolution is achieved through X-ray crystallography. wikipedia.orgnih.govresearch.csiro.auimmutoscientific.comnih.gov A prerequisite for this technique is the growth of well-ordered, single crystals of the compound.

For this compound, crystals suitable for X-ray diffraction have been successfully grown from a mixture of methanol (B129727) and water. acs.org This method involves dissolving the purified peptide in the solvent mixture and allowing the solvent to evaporate slowly, leading to the formation of crystals.

More generally, the crystallization of peptides and proteins often employs the vapor diffusion method. nih.gov This technique involves equilibrating a drop containing the purified peptide, a buffer, and a precipitating agent against a larger reservoir of the precipitating agent at a higher concentration. The slow diffusion of vapor from the drop to the reservoir gradually increases the concentration of the peptide and precipitant in the drop, leading to supersaturation and, ideally, crystal formation.

The quality of the crystals is paramount for obtaining high-resolution diffraction data. wikipedia.orgimmutoscientific.com Factors that can influence crystal growth include the purity of the peptide, pH, temperature, the type and concentration of the precipitating agent, and the presence of additives.

The table below outlines the key crystallization techniques applicable to this compound.

| Technique | Description | Key Parameters |

| Slow Evaporation | Dissolving the peptide in a suitable solvent mixture and allowing the solvent to evaporate slowly to induce crystallization. acs.org | Solvent system, temperature, rate of evaporation. |

| Vapor Diffusion (Hanging or Sitting Drop) | Equilibrating a drop of peptide solution with a reservoir of precipitant to slowly increase the peptide concentration to the point of crystallization. nih.gov | Peptide concentration, precipitant type and concentration, pH, temperature, drop volume. |

X-ray Crystallographic Analysis of Crystalline this compound

The precise three-dimensional arrangement of atoms within a crystal is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the most powerful technique for determining this atomic architecture. nih.govwikipedia.org By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, scientists can deduce the electron density distribution and, consequently, the positions of individual atoms. nih.govyoutube.com This method has been pivotal in revealing the structures of a vast array of molecules, from simple salts to complex biological macromolecules like proteins and nucleic acids. wikipedia.orgyoutube.com

Determination of Crystal System, Space Group, and Unit Cell Parameters.researchgate.netrutgers.eduacs.org

The initial step in solving a crystal structure involves determining the crystal system, space group, and unit cell parameters. The crystal system classifies the crystal based on its rotational symmetry, while the space group provides a complete description of all symmetry elements. wikipedia.orgucl.ac.uk The unit cell is the fundamental repeating unit of the crystal lattice. univ-rennes1.fr

The tripeptide this compound crystallizes in the monoclinic system. researchgate.net This system is characterized by three unequal axes, with one axis perpendicular to the other two. The space group for this compound has been identified as P2₁/c. amercrystalassn.org This notation indicates a primitive unit cell (P) with a twofold screw axis (2₁) and a glide plane (c) perpendicular to the b-axis. wikipedia.org The unit cell parameters, which define the dimensions and shape of the unit cell, have been determined with high precision.

Table 1: Crystal Data and Unit Cell Parameters for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 20.847(3) Å |

| b | 5.034(1) Å |

| c | 9.778(2) Å |

| β | 100.20(2)° |

| Z | 4 |

Data sourced from J. P. Glusker, et al. (1977). amercrystalassn.org

Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing Architectures.researchgate.netdocumentsdelivered.com

The arrangement of individual this compound molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces, with hydrogen bonding playing a dominant role. rsc.org The hydrogen bond donors and acceptors on the peptide backbone and the sarcosyl N-methyl group dictate how the molecules interact with each other. nih.gov

X-ray Crystallographic Analysis of Alkylated this compound Adducts

The study of how small molecules interact with and modify peptides is crucial for understanding biological processes and for the development of new therapeutic agents. Covalent modification, where a molecule forms a permanent chemical bond with a peptide, can significantly alter the peptide's structure and function.

Structural Characterization of Reaction Products with Electrophilic Agents (e.g., 9-methyl-10-chloromethylanthracene).nih.govresearchgate.netrutgers.eduacs.orgsib.swiss

To investigate the structural consequences of covalent modification, this compound was reacted with the electrophilic agent 9-methyl-10-chloromethylanthracene. researchgate.netamercrystalassn.org This reaction results in the alkylation of the tripeptide, forming a new covalent adduct. The crystal structure of this reaction product was determined by X-ray crystallography to elucidate the precise site of modification and the resulting molecular geometry.

Table 2: Crystal Data for the Reaction Product of this compound and 9-methyl-10-chloromethylanthracene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.921(3) Å |

| b | 14.733(3) Å |

| c | 12.186(3) Å |

| β | 114.28(2)° |

| Z | 4 |

Data sourced from J. P. Glusker, et al. (1977). amercrystalassn.org

Impact of Covalent Modification on Tripeptide Conformation and Supramolecular Assembly.researchgate.netrutgers.eduacs.orgdocumentsdelivered.com

Furthermore, the introduction of the large, hydrophobic anthracene moiety disrupts the original hydrogen bonding network and introduces new intermolecular interactions, such as π-π stacking between the aromatic rings. rsc.org This leads to a completely different crystal packing arrangement, highlighting how a single covalent modification can dramatically influence the supramolecular assembly of a peptide. The study of such adducts provides valuable insights into the principles of molecular recognition and the design of molecules with specific binding properties.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the atomic-level structure, conformation, and dynamics of molecules in the solid phase. wikipedia.orgnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in solid samples, these interactions provide rich structural information. libretexts.org For peptides like this compound, ssNMR can elucidate key structural features, including hydrogen bonding networks and the precise electronic environment of individual atoms within the peptide backbone. Through techniques like magic-angle spinning (MAS), which mechanically rotates the sample at a specific angle to narrow otherwise broad spectral lines, high-resolution spectra can be obtained from solid samples. wikipedia.orglibretexts.org

Amide Proton Chemical Shift Correlations with Hydrogen Bond Lengths

In peptides and proteins, the chemical shift of the amide proton (¹H^N^) is particularly sensitive to its local environment, especially its involvement in hydrogen bonds. nih.gov A significant body of research has established a clear correlation between the amide proton chemical shift and the geometry of the hydrogen bond it participates in.

Systematic studies on various glycine-containing peptides have demonstrated that the isotropic ¹H chemical shifts of amide protons move downfield (to higher ppm values) as the hydrogen bond length (RN…O) decreases. researchgate.netmdpi.com This relationship stems from the deshielding effect that the hydrogen bond acceptor (a carbonyl oxygen) exerts on the proton. A shorter and therefore stronger hydrogen bond results in a greater polarization of the N-H bond, reducing the electron density around the proton and shifting its resonance to a higher frequency. researchgate.net

This correlation is not merely a qualitative trend; theoretical ab initio molecular orbital (MO) calculations have successfully reproduced these experimental observations. mdpi.com Calculations performed on model dipeptides show that as the distance between the amide nitrogen and the carbonyl oxygen (RN…O) is shortened, the σ₁₁ and σ₂₂ components of the proton chemical shielding tensor move downfield, while the σ₃₃ component experiences a slight upfield shift. The net result is a downfield shift of the isotropic value. mdpi.com This predictable relationship allows the amide proton chemical shift, which is readily measurable, to serve as a reliable empirical indicator for determining hydrogen bond lengths in the solid state.

| Peptide System | Observation | Reference |

| Glycine-Containing Peptides | Amide proton chemical shifts move downfield with a decrease in the N…O hydrogen-bond length. | researchgate.net |

| Model Dipeptide (Theoretical) | Calculations confirm that a decrease in R | mdpi.com |

| Polypeptides (General) | Formation of hydrogen bonds is consistently accompanied by a strong downfield shift in the resonant signal of the involved proton. | researchgate.net |

Carbonyl Carbon Chemical Shift Anisotropy and Shielding Tensor Analysis

The carbonyl carbon (¹³C=O) of the peptide backbone is another sensitive probe of local structure, and its NMR parameters are significantly influenced by hydrogen bonding. libretexts.org In solid-state NMR, the chemical shift is an anisotropic property, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. This property is described by the chemical shift anisotropy (CSA), which is characterized by the principal components of the chemical shift tensor (σ₁₁, σ₂₂, σ₃₃). titech.ac.jp

For carbonyl carbons, these tensor components provide more detailed structural information than the isotropic chemical shift alone (the average of the three components). titech.ac.jp Studies on a series of glycine-containing oligopeptides, including this compound, have revealed a distinct relationship between the ¹³C chemical shift of the carbonyl carbon and the nature of the hydrogen bond it accepts. titech.ac.jp

Specifically, for hydrogen bonds of the >C=O···H-N< type, which are typical inter-amide hydrogen bonds, the ¹³C chemical shift of the carbonyl carbon moves downfield as the hydrogen bond length decreases. titech.ac.jp This is because the hydrogen bond formation withdraws electron density from the carbonyl group, deshielding the carbon nucleus.

In contrast, for hydrogen bonds of the >C=O···H-N⁺< type, which involve a protonated nitrogen donor (like in a terminal ammonium (B1175870) group), the opposite trend is observed: the ¹³C chemical shift moves upfield with decreasing hydrogen bond length. titech.ac.jp This highlights the ability of ¹³C ssNMR to distinguish between different types of hydrogen bonding interactions. The analysis of the full shielding tensor reveals that the σ₂₂ component is particularly sensitive to changes in hydrogen bond length and conformation. titech.ac.jptitech.ac.jp

| Compound/System | Hydrogen Bond Type | Correlation | Reference |

| This compound & other Gly-peptides | >C=O···H-N< | Carbonyl ¹³C shift moves downfield with decreasing hydrogen bond length. | titech.ac.jp |

| Glycine-containing oligopeptides | >C=O···H-N⁺< | Carbonyl ¹³C shift moves upfield with decreasing hydrogen bond length. | titech.ac.jp |

| Polycrystalline Glycine (B1666218) | - | The σ₂₂ tensor component is highly sensitive to conformational changes. | titech.ac.jp |

Amide Nitrogen Chemical Shift Investigations in Relation to Local Environment

The amide nitrogen (¹⁵N) nucleus provides complementary information to that of the amide proton and carbonyl carbon. Its chemical shift is a sensitive reporter on its local electronic environment, which is profoundly affected by factors such as hydrogen bonding and backbone conformation (φ and ψ torsion angles). nih.govnih.gov The NMR chemical shift is highly sensitive to the local atomic-level environment, making it an ideal probe for structural perturbations. nih.gov

In the context of the peptide bond in this compound, the ¹⁵N chemical shift is directly influenced by the strength and geometry of the hydrogen bond in which its attached proton participates. A stronger hydrogen bond typically leads to a downfield shift in the ¹⁵N resonance, reflecting the changes in electronic distribution around the nitrogen atom.

Furthermore, the ¹⁵N chemical shift anisotropy (CSA) provides detailed structural constraints. The magnitude and orientation of the ¹⁵N CSA tensor are modulated by the local secondary structure. For example, cross-correlation effects between the ¹⁵N-¹H dipolar interaction and the ¹H^N^ CSA are significantly different for alpha-helices versus beta-sheets, a difference that is attributed to variations in hydrogen bond lengths between these structures. nih.gov While this compound is too short to form these secondary structures on its own, the principles governing the ¹⁵N chemical shift's sensitivity to the local environment of the peptide plane are directly applicable to analyzing its conformation and intermolecular interactions in the solid state.

Dynamic Nuclear Magnetic Resonance (DNMR) Studies of Intramolecular Rotational Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) is a technique used to study the rates of chemical exchange processes that occur on a timescale comparable to the NMR experiment. mdpi.com For a molecule like this compound, a key intramolecular dynamic process is the rotation around the amide bonds. Due to the partial double-bond character of the C-N bond, this rotation is restricted and occurs at a measurable rate.

This intramolecular rotation represents a chemical exchange between two different conformations. mdpi.com In the NMR spectrum, if the rate of this exchange (kex) is very slow compared to the difference in the resonance frequencies of a nucleus in the two exchanging sites (Δν), two distinct peaks are observed. Conversely, if the exchange rate is very fast, a single, averaged peak appears. When the exchange rate is intermediate, the spectral lines become broad and eventually coalesce as the rate increases. mdpi.com

By analyzing the shape of the NMR spectral lines at different temperatures—a method known as lineshape analysis—it is possible to extract the kinetic parameters for the rotational process, including the rate constant (kex) at each temperature. From this data, the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of the rotational barrier can be determined using the Arrhenius and Eyring equations. This provides a detailed thermodynamic and kinetic profile of the conformational dynamics within the this compound molecule. mdpi.com

Computational and Theoretical Investigations on Sarcosylglycylglycine

Quantum Chemical Calculations of Electronic Structure and Conformational Energetics

Quantum chemical calculations are instrumental in exploring the electronic structure and the relative energies of different conformations of sarcosylglycylglycine. nih.gov These methods, which solve the Schrödinger equation for a given molecular system, offer insights into the distribution of electrons and the stability of various spatial arrangements of the atoms. researchgate.net

The process typically begins with the Born-Oppenheimer approximation, which separates the motion of electrons and nuclei. ru.nl For a fixed nuclear arrangement, the electronic energy is calculated, and by systematically changing the geometry, a potential energy surface (PES) can be mapped out. ru.nl Minima on this surface correspond to stable conformations of the molecule. ru.nl

For flexible molecules like peptides, identifying all low-energy conformers is a significant challenge due to the large number of rotational degrees of freedom. unibo.it Computational strategies often involve a multi-step approach, starting with less computationally expensive methods to scan the conformational space, followed by higher-level calculations for the most promising structures. unibo.it The relative energies of these conformers are crucial for understanding the peptide's flexibility and its preferred shapes in different environments.

Molecular Orbital Theory Applications (e.g., ab initio, semiempirical methods) for Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding the nature of chemical bonds within this compound. brsnc.inpurdue.edu This theory describes molecular orbitals that extend over the entire molecule, formed by the combination of atomic orbitals. purdue.edulibretexts.org The distribution of electrons within these bonding and antibonding molecular orbitals determines the bond order and provides insights into the molecule's electronic properties. brsnc.inpurdue.edu

Ab Initio Methods: These methods calculate molecular properties from first principles, without the use of experimental data for parameterization. mdpi.com The Hartree-Fock (HF) method is a foundational ab initio approach that approximates each electron's behavior in the average field of all other electrons. ru.nl More advanced methods, such as coupled-cluster theory, provide higher accuracy by including electron correlation effects, though at a greater computational expense. nih.gov Ab initio calculations have been used to study species involved in enzymatic reactions, providing detailed mechanistic insights. amercrystalassn.org

Semiempirical Methods: These methods incorporate some experimental parameters to simplify the calculations, making them faster than ab initio approaches. While less accurate, they can be useful for studying large molecules or for preliminary explorations of the potential energy surface. However, for obtaining high-accuracy results, especially for properties like NMR chemical shifts, semiempirical methods are often insufficient. titech.ac.jp

Theoretical Modeling of Intermolecular Hydrogen Bonding Interactions and Solvent Effects

The behavior of this compound in solution is significantly influenced by its interactions with the surrounding solvent molecules, primarily through hydrogen bonding. ck12.orgnih.gov Theoretical models are employed to understand these complex interactions. khanacademy.org

Intermolecular hydrogen bonds form between the peptide's amide and carbonyl groups and solvent molecules like water. youtube.com These interactions play a critical role in determining the peptide's conformation and solubility. ck12.org Computational studies can model these hydrogen bonds explicitly by including solvent molecules in the calculation or implicitly by using a continuum solvent model. rsc.org

Solvent effects can profoundly alter the relative energies of different conformers. nih.gov A polar solvent, for instance, will preferentially stabilize conformations with larger dipole moments. The study of solvent effects is crucial for bridging the gap between theoretical calculations on isolated molecules and experimental observations in solution. researchgate.net For example, the dynamics of a protein's active site and the surrounding solvent are interconnected, with the protein influencing solvent motion and vice versa. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)

Computational methods are increasingly used to predict spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures. mdpi.comarxiv.org

Chemical Shifts: The chemical shift in Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of a nucleus. Quantum chemical methods can be used to calculate the magnetic shielding constants, which are directly related to the chemical shifts. titech.ac.jp For peptides like this compound, the 13C chemical shifts of the carbonyl carbons are particularly sensitive to hydrogen bonding. titech.ac.jp Machine learning algorithms, trained on large datasets of experimental and calculated shifts, have emerged as powerful tools for accurate and rapid chemical shift prediction. rsc.orgnmrfx.orgdiva-portal.orggithub.comchemrxiv.org

Coupling Constants: Spin-spin coupling constants (J-couplings) provide information about the connectivity and dihedral angles between atoms. github.io Theoretical calculations of coupling constants, often using density functional theory (DFT), can help in the conformational analysis of peptides. nih.gov The Karplus equation, for example, relates the three-bond coupling constant (3J) to the dihedral angle, providing valuable structural constraints. libretexts.org The calculation of coupling constants involves terms like the Fermi-contact (FC), spin-dipole (SD), diamagnetic spin-orbit (DSO), and paramagnetic spin-orbit (PSO) contributions. nih.govscm.com

Below is a table summarizing the types of computational methods and their applications in studying this compound.

| Computational Method | Application | Key Insights |

| Quantum Chemical Calculations | Electronic Structure, Conformational Energetics | Electron distribution, relative stability of conformers. nih.gov |

| Molecular Orbital Theory (ab initio, semiempirical) | Bonding Analysis | Nature of peptide bonds, electronic properties. brsnc.inpurdue.edu |

| Theoretical Modeling | Intermolecular Hydrogen Bonding, Solvent Effects | Influence of solvent on conformation and solubility. nih.govkhanacademy.org |

| Computational Spectroscopy | Prediction of Chemical Shifts and Coupling Constants | Validation of calculated structures, conformational analysis. titech.ac.jpnih.gov |

Reactivity and Biochemical Interaction Mechanisms of Sarcosylglycylglycine

Mechanistic Studies of Alkylation Reactions with Carcinogenic Electrophilesacs.orgupenn.edu

The study of how Sarcosylglycylglycine reacts with carcinogenic electrophiles, which are electron-seeking molecules often involved in carcinogenesis, provides valuable insights into the mechanisms of chemical damage to biological molecules. nih.govnih.gov Research in this area has focused on understanding the precise steps of these reactions and the factors that control where on the tripeptide the carcinogen attaches.

Mechanistic studies have been conducted to map out the step-by-step process of alkylation reactions between this compound and carcinogenic electrophiles. acs.org These studies aim to identify the transient molecular structures, known as intermediate species, that form during the course of the reaction. researchgate.netunibo.it For example, in the reaction of this compound with 9-methyl-10-chloromethylanthracene, a known carcinogen, crystal structure analysis has been instrumental in identifying the final product of the reaction. acs.org This type of research helps to build a detailed picture of how a carcinogen modifies a simple peptide, which can serve as a model for how it might interact with more complex proteins in the body. The general pathway for such reactions often involves the nucleophilic attack of an electron-rich site on the tripeptide on the electrophilic carcinogen. youtube.com

| Reactants | Reaction Type | Key Intermediates/Products | Reference |

| This compound and 9-methyl-10-chloromethylanthracene | Alkylation | Alkylated tripeptide adduct | acs.org |

A critical aspect of these mechanistic studies is understanding the regioselectivity and stereoselectivity of the alkylation. beilstein-journals.orgnih.govd-nb.infonih.govrsc.org Regioselectivity refers to which atom on the this compound molecule the carcinogen preferentially binds to. Stereoselectivity, on the other hand, describes the preferred three-dimensional arrangement of the resulting molecule, known as an adduct. nih.govbeilstein-journals.orgnih.gov

In the case of this compound, the potential sites for alkylation include the nitrogen and oxygen atoms. The specific site of attack is influenced by factors such as the electronic properties of both the tripeptide and the electrophile, as well as steric hindrance. nih.gov For instance, research on the alkylation of similar peptide structures has shown that the nitrogen atoms are often the primary targets for electrophilic attack. nih.gov The stereochemistry of the resulting adduct is also crucial, as different stereoisomers can have vastly different biological activities. Detailed structural analysis, often using X-ray crystallography, is essential to determine the precise three-dimensional structure of these adducts. acs.org

| Parameter | Description | Influencing Factors |

| Regioselectivity | The preferential site of alkylation on the tripeptide. | Electronic properties of reactants, steric hindrance. nih.gov |

| Stereoselectivity | The preferential formation of one stereoisomer over another. | The three-dimensional structure of the reactants and the reaction mechanism. beilstein-journals.org |

Role of Hydrogen Bonding in Tripeptide Conformational Stability and Ligand Recognitionacs.orgacs.orgnih.gov

Hydrogen bonds, which are non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen, play a fundamental role in determining the three-dimensional shape (conformation) of peptides and proteins. muni.czyoutube.com This conformation is critical for their biological function, including how they recognize and bind to other molecules (ligands). nih.govnih.govbiorxiv.org

In this compound, intramolecular hydrogen bonds can form between the amide protons and carbonyl oxygens of the peptide backbone. researchgate.netresearchgate.net These bonds help to stabilize specific folded conformations of the tripeptide. nih.govmdpi.comrsc.org The presence of the sarcosyl (N-methylglycyl) residue can influence the hydrogen bonding patterns and, consequently, the conformational preferences of the peptide.

Furthermore, the hydrogen bonding capabilities of this compound are crucial for its interaction with other molecules. The amide and carbonyl groups can act as hydrogen bond donors and acceptors, respectively, allowing the tripeptide to bind to ligands through a network of hydrogen bonds. nih.govnih.gov This is a key principle in molecular recognition, where the specific geometry and arrangement of hydrogen bond donors and acceptors on both the peptide and the ligand determine the specificity and strength of their interaction. nih.gov

This compound Adducts as Mimics for Biomacromolecular Damage Pathways

The study of this compound adducts with carcinogens serves a broader purpose: to act as simplified models for understanding the more complex processes of damage to large biomolecules like proteins and DNA. nih.govnih.govnih.govfrontiersin.org By studying these smaller, more manageable systems, researchers can gain fundamental insights into the chemical reactions and structural changes that occur when carcinogens interact with biological macromolecules. nih.govmdpi.comnih.gov

For example, the types of adducts formed with this compound can mimic the initial lesions that occur when a carcinogen binds to a protein. nih.govnih.gov Understanding the chemistry of these adducts—their stability, their structure, and how they might alter the peptide's properties—can provide clues about how protein function might be compromised by carcinogenic damage. This knowledge is crucial for understanding the molecular basis of chemical carcinogenesis and for developing strategies to prevent or mitigate the harmful effects of carcinogens.

Sarcosylglycylglycine in Fundamental Peptide and Hydrogen Bonding Research

Contributions to the Understanding of Peptide Backbone Conformational Preferences

The study of Sarcosylglycylglycine has provided profound contributions to the understanding of how primary sequence dictates the three-dimensional structure of peptides. The presence of sarcosine (B1681465) (N-methylglycine) is particularly influential. N-methylation removes the amide proton, preventing it from acting as a hydrogen bond donor, and introduces steric hindrance that restricts the available conformational space. nih.gov

Crystal structure analysis of this compound reveals a distinct backbone conformation. nih.gov The first peptide linkage (Sar-Gly) is found to be in the common trans configuration, while the second peptide bond (Gly-Gly) adopts a cis configuration, which is significantly non-planar. nih.gov This preference for a cis amide bond preceding a glycine (B1666218) residue is a key conformational perturbation induced by N-methylation in homochiral sequences. researchgate.net The backbone torsion angles, which define the spatial arrangement of the peptide chain, have been precisely determined through X-ray crystallography. nih.gov The N-terminal portion of the molecule maintains an extended conformation, whereas the C-terminal part adopts a structure akin to a polyglycine-II helix. nih.gov This detailed structural information for a relatively simple, modified peptide provides a crucial reference point for predicting the structures of more complex N-methylated peptides, which are of great interest in pharmacology. nih.gov

| Torsion Angle | Value (degrees) |

|---|---|

| ψ1 (Sar) | -173.9 |

| ω1 (Sar-Gly) | -177.8 |

| φ2 (Gly) | -178.8 |

| ψ2 (Gly) | -170.8 |

| ω2 (Gly-Gly) | 7.4 |

| φ3 (Gly) | -81.6 |

| ψ3 (Gly) | 165.6 |

Table 1: Experimentally determined backbone torsion angles for this compound in the crystalline state. nih.gov The ω angles represent the dihedral angle of the peptide bond, with values near ±180° indicating a trans bond and values near 0° indicating a cis bond. The φ and ψ angles describe the rotation around the N-Cα and Cα-C bonds, respectively.

Insights into Hydrogen Bond Characterization and Quantification in Solid-State Peptides

This compound has proven to be an exemplary model for studying hydrogen bonding in the solid state. X-ray diffraction studies have detailed an extensive network of intermolecular hydrogen bonds within its crystal lattice. acs.orgresearchwithrutgers.com These interactions are critical for stabilizing the crystal packing. The zwitterionic nature of the peptide allows the carboxylate group to act as a hydrogen bond acceptor, while the terminal ammonium (B1175870) group and the remaining amide proton act as donors.

The precise characterization of these hydrogen bonds in this compound is crucial for understanding the forces that govern protein structure. Advanced techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are used to probe these interactions. rsc.orgchemrxiv.org Studies on glycine-containing peptides have demonstrated a direct correlation between the hydrogen-bond length (specifically the N···O distance) and the ¹H NMR chemical shift of the amide proton. researchgate.netresearchgate.net A shorter, stronger hydrogen bond results in a more pronounced downfield chemical shift. researchgate.net Although the crystal structure of this compound involves comprehensive hydrogen bonding, it does not form a classic, ordered pleated-sheet structure. researchwithrutgers.com The hydrogen bond network can exhibit some level of disorganization, a phenomenon also observed in other highly crystalline biopolymers like cellulose, where multiple geometries with partial atomic occupancy can exist. nih.gov

Utility as a Reference Compound for the Validation of Spectroscopic and Computational Methodologies

A critical aspect of developing new scientific methods is their validation against well-characterized standards. Due to its stable, crystalline nature and the precise structural data available from X-ray diffraction, nih.govacs.org this compound serves as an invaluable reference compound for both spectroscopic and computational techniques.

In spectroscopy, novel solid-state NMR methods, which are designed to provide high-resolution structural information on biomolecules, can be tested on this compound. rsc.orgchemrxiv.org By applying these techniques to this peptide, researchers can verify that the methods accurately reproduce the known interatomic distances, torsion angles, and hydrogen bond characteristics determined from crystallography. nih.govresearchgate.net

Similarly, in the realm of computational chemistry, theoretical models must be benchmarked against experimental reality. openaccessjournals.com Methods like Density Functional Theory (DFT) are used to predict molecular structure, reactivity, and properties. scielo.org.mx this compound provides a test case for these computational approaches. Scientists can perform in silico calculations to predict the peptide's minimum energy conformation and compare the resulting structural parameters (bond lengths, angles, and torsion angles) with the high-precision experimental data. nih.govscielo.org.mx Agreement between the computed and experimental structures validates the accuracy of the computational force fields and methods for modeling N-methylated peptides.

Implications for the Study of Peptide-Drug and Peptide-DNA Interactions

The structural features of this compound have important implications for the rational design of therapeutics, particularly in the fields of peptide-based drugs and molecules that interact with DNA.

Peptide-Drug Interactions: N-methylation, the key modification in this compound, is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of peptide drugs. nih.gov It can increase a peptide's resistance to proteolytic degradation and improve its membrane permeability. mdpi.com Furthermore, the conformational constraint imposed by N-methylation, such as the induction of a specific β-turn structure with a cis peptide bond as seen in this compound, nih.gov can be exploited to design peptidomimetics. mdpi.com These molecules mimic the shape of a peptide that is critical for binding to a biological target, such as a receptor or enzyme, and are used to disrupt protein-protein interactions implicated in disease. mdpi.commdpi.com The well-defined structure of this compound provides a fundamental blueprint for such a turn.

Peptide-DNA Interactions: The ability of peptides to bind to DNA with high specificity is being explored for therapeutic purposes, including anticancer treatments. nih.govplos.org These interactions rely on the peptide adopting a specific three-dimensional shape to recognize features in the DNA, such as the major groove or non-canonical structures like G-quadruplexes. plos.orgnih.gov The defined, compact turn structure present in this compound represents a structural motif that could be incorporated into larger synthetic peptides designed to target DNA. nih.gov A direct and compelling link comes from a study on the alkylation of this compound by a carcinogen. acs.org This work, which determined the crystal structure of the reaction product, provides a precise molecular model for how DNA-alkylating agents, a class of chemotherapy drugs, interact with a peptide structure. This offers fundamental insights for designing new peptide-drug conjugates or understanding the mechanisms of drug action and off-target effects. mdpi.com

Emerging Research Frontiers and Future Directions in Sarcosylglycylglycine Studies

Development and Application of Advanced Multidimensional NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for elucidating the structure and dynamics of molecules. For Sarcosylglycylglycine, the future lies in the application of increasingly sophisticated multidimensional NMR techniques, particularly in the solid state. While foundational studies have utilized methods like 13C and 15N Cross-Polarization Magic-Angle Spinning (CPMAS) to understand secondary structure and hydrogen bonding, emerging techniques promise unprecedented detail. researchgate.net

Advanced solid-state NMR experiments, such as windowed multiple-pulse sequences (wPMLG) and through-bond correlation experiments like MAS-J-HMQC, can provide more efficient and selective correlations between proton and carbon atoms. researchgate.netnih.gov These methods allow for the precise measurement of through-bond J-couplings, offering a clearer picture of the covalent structure and conformation, distinct from through-space dipolar couplings. researchgate.net The application of high-speed Magic-Angle Spinning (MAS) further enhances spectral resolution, aiding in the detailed structural characterization of peptides like this compound. researchgate.net Future research will likely leverage these techniques to create a highly-resolved, dynamic map of the peptide's conformational landscape, both in its crystalline form and in more complex environments.

Table 1: Potential Advanced NMR Parameters for this compound Analysis

| NMR Technique | Information Gained | Potential Application to this compound |

| 2D ¹H-¹³C MAS-J-HMQC | Through-bond proton-carbon correlations. researchgate.net | Precise assignment of backbone and side-chain resonances; detailed conformational analysis. |

| High-Speed MAS ¹H NMR | High-resolution proton spectra in solids. researchgate.net | Resolution of distinct amide and alpha-proton signals to study hydrogen bonding and local dynamics. researchgate.net |

| ¹⁵N CPMAS | Sensitivity to hydrogen-bonding parameters. researchgate.net | Probing the strength and geometry of intermolecular hydrogen bonds in the crystal lattice. |

| Pulsed Field Gradient (PFG) NMR | Sensitivity-enhanced coherence transfer. nih.gov | Improved signal-to-noise for dilute samples or for studying interactions with other molecules. |

Integration of Multi-Spectroscopic and Computational Approaches for Comprehensive Characterization

A truly comprehensive understanding of this compound requires moving beyond single-technique analyses. The future of its characterization lies in the synergistic integration of multiple spectroscopic methods with powerful computational modeling. This approach allows experimental data to inform and validate theoretical models, and for computations to predict and explain spectroscopic observations.

For instance, combining the detailed structural data from X-ray crystallography with spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Circular Dichroism (CD) can provide a holistic view of the molecule's vibrational and electronic properties. acs.orgresearchgate.netamercrystalassn.orgmdpi.com FT-IR can corroborate the hydrogen-bonding environment inferred from NMR, while CD spectroscopy can reveal conformational changes in solution. mdpi.com

These experimental results can then be fed into computational analyses, such as Density Functional Theory (DFT) calculations. mdpi.com DFT can be used to calculate theoretical vibrational frequencies, NMR chemical shifts, and molecular orbitals (e.g., HOMO and LUMO), which can then be compared to experimental spectra for validation. mdpi.com This integrated approach has proven powerful for characterizing complex molecules and can be used to create a detailed map of this compound's molecular electrostatic potential (MEP), identifying its nucleophilic and electrophilic regions and predicting its reactivity. mdpi.com

Table 2: Integrated Spectroscopic and Computational Data for Molecular Characterization

| Method | Data Type | Insight Provided |

| X-ray Crystallography | Atomic coordinates, bond lengths/angles. acs.orgresearchgate.net | Definitive solid-state structure and packing. |

| FT-IR Spectroscopy | Vibrational frequencies (e.g., C=O stretch). mdpi.com | Information on functional groups and hydrogen bonding. |

| NMR Spectroscopy | Chemical shifts, coupling constants. researchgate.net | Detailed conformational and electronic structure. |

| Density Functional Theory (DFT) | Calculated spectra, molecular orbitals, MEP. mdpi.com | Theoretical validation and prediction of properties. |

Exploration of Novel Reactivity Pathways and Supramolecular Assemblies

Research has already documented the alkylation of the this compound tripeptide by the carcinogen 9-methyl-10-chloromethylanthracene, demonstrating its nucleophilic reactivity. acs.orgresearchgate.netamercrystalassn.org Future studies will aim to explore the full scope of its chemical reactivity, investigating new reaction pathways and its potential as a building block for larger, functional structures.

The field of supramolecular chemistry offers a particularly exciting frontier. nih.gov The peptide backbone of this compound, with its hydrogen bond donors and acceptors, is an ideal motif for designing self-assembling systems. rsc.org Researchers can explore how it interacts with metal ions, organic molecules, and other building blocks to form ordered nanostructures like one-dimensional polymers or discrete cages through non-covalent interactions. unica.it The principles of rational design, where molecules are created with specific interaction sites, can be applied to use this compound as a programmable component in the construction of novel materials with unique chemical or physical properties. rsc.orgunica.it

Expanding its Role as a Model for Complex Biological Systems and Interactions

Simple, well-characterized molecules are invaluable as models for understanding more complex biological systems. arxiv.org this compound has already served this purpose in studies of chemical carcinogenesis, providing a simplified model for how a carcinogen might interact with a peptide chain. acs.orgamercrystalassn.org

The future will see an expansion of this role. As computational power grows, so does our ability to create sophisticated mechanistic models of biological processes. nih.govmit.edu However, these models require validation against well-defined experimental systems. This compound is an ideal candidate for such validation. Its conformational simplicity and well-characterized structure allow it to be a testbed for modeling fundamental biological phenomena, such as:

Peptide Folding and Dynamics: Studying its conformational preferences can help refine the force fields used in molecular dynamics simulations of protein folding.

Protein-Ligand Interactions: The specific interactions observed in its crystal structure and with reactants can serve as a benchmark for docking algorithms and models of molecular recognition. acs.orgresearchgate.net

Hydrogen Bonding Networks: The strength and geometry of its hydrogen bonds can be precisely measured and used to calibrate theoretical models of these crucial interactions in larger proteins and biomolecular assemblies. researchgate.net

By using this compound as a foundational piece in a "divide and conquer" approach, researchers can build more accurate and predictive models of everything from enzymatic reactions to whole-cell signaling pathways. nih.govmdpi.com

Q & A

Q. How to formulate a hypothesis-driven research question on this compound’s pharmacokinetics?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "Does hepatic first-pass metabolism limit the bioavailability of this compound in murine models, and can prodrug modifications mitigate this?" Validate novelty via systematic reviews (PRISMA guidelines) and pilot studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.